Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2103420-74-0
VCID: VC6166273
InChI: InChI=1S/C9H13BrN2O2/c1-9(2,3)5-6(8(13)14-4)11-12-7(5)10/h1-4H3,(H,11,12)
SMILES: CC(C)(C)C1=C(NN=C1C(=O)OC)Br
Molecular Formula: C9H13BrN2O2
Molecular Weight: 261.119

Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate

CAS No.: 2103420-74-0

Cat. No.: VC6166273

Molecular Formula: C9H13BrN2O2

Molecular Weight: 261.119

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate - 2103420-74-0

Specification

CAS No. 2103420-74-0
Molecular Formula C9H13BrN2O2
Molecular Weight 261.119
IUPAC Name methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate
Standard InChI InChI=1S/C9H13BrN2O2/c1-9(2,3)5-6(8(13)14-4)11-12-7(5)10/h1-4H3,(H,11,12)
Standard InChI Key AUGVOXHGBVNUFN-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(NN=C1C(=O)OC)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a pyrazole core—a five-membered aromatic ring containing two adjacent nitrogen atoms. Substitutions at the 3-, 4-, and 5-positions introduce distinct electronic and steric effects:

  • 5-Bromo substituent: A halogen atom that facilitates nucleophilic substitution reactions and enhances electrophilic aromatic substitution kinetics.

  • 4-tert-Butyl group: A bulky alkyl substituent that imposes steric hindrance, influencing regioselectivity in subsequent reactions.

  • 3-Methyl ester: A carboxylate derivative that can be hydrolyzed to carboxylic acids or transformed into amides for further functionalization.

The IUPAC name, methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate, reflects this substitution pattern. The SMILES notation (CC(C)(C)C1=C(NN=C1C(=O)OC)Br) and InChI key (AUGVOXHGBVNUFN-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₃BrN₂O₂
Molecular Weight261.119 g/mol
CAS Number2103420-74-0
SMILESCC(C)(C)C1=C(NN=C1C(=O)OC)Br
Hazard StatementsH302 (Harmful if swallowed); H315 (Causes skin irritation)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate involves multi-step reactions, often starting from diethyl butynedioate or related precursors. A patented method for analogous pyrazole derivatives (e.g., 5-bromo-1-methyl-1H-pyrazol-3-amine) provides insights into scalable approaches :

  • Condensation: Diethyl butynedioate reacts with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

  • Bromination: Treatment with phosphorus tribromide (PBr₃) replaces the hydroxyl group with bromine, yielding 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.

  • Esterification/Hydrolysis: Subsequent steps may involve esterification or hydrolysis to introduce the tert-butyl group or modify the carboxylate moiety .

This route avoids toxic reagents like cyanogen bromide and n-butyl lithium, enhancing safety and scalability compared to older methods .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring bromination occurs exclusively at the 5-position requires careful control of reaction conditions.

  • Steric Effects: The tert-butyl group’s bulkiness may hinder reaction rates, necessitating elevated temperatures or catalytic assistance.

  • Purification: Chromatographic separation is often required due to byproduct formation during esterification .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at position 5 is highly reactive toward nucleophiles (e.g., amines, thiols), enabling the synthesis of derivatives:
R-NH2+C9H13BrN2O2C9H13N3O2-R+HBr\text{R-NH}_2 + \text{C}_9\text{H}_{13}\text{BrN}_2\text{O}_2 \rightarrow \text{C}_9\text{H}_{13}\text{N}_3\text{O}_2\text{-R} + \text{HBr}
This reactivity is exploited in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .

Ester Hydrolysis and Derivatization

The methyl ester undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid, which can then be converted to amides or acyl chlorides:
C9H13BrN2O2+NaOHC8H11BrN2O2Na+CH3OH\text{C}_9\text{H}_{13}\text{BrN}_2\text{O}_2 + \text{NaOH} \rightarrow \text{C}_8\text{H}_{11}\text{BrN}_2\text{O}_2\text{Na} + \text{CH}_3\text{OH}
Such transformations expand the compound’s utility in drug design, where carboxylate groups enhance solubility and bioavailability .

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

Pyrazole derivatives are prominent in drug discovery due to their pharmacokinetic versatility. Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate serves as a precursor for:

  • Enzyme Inhibitors: Analogous compounds inhibit calcium-dependent enzymes involved in inflammation and cancer progression .

  • Anticancer Agents: Structural analogs demonstrate antiproliferative activity against breast (MDA-MB-231) and liver (HepG2) cancer cell lines .

Material Science

The tert-butyl group enhances thermal stability, making the compound suitable for:

  • Coordination Polymers: As a ligand, it forms metal-organic frameworks (MOFs) with applications in gas storage and catalysis.

  • Polymer Additives: Its steric bulk improves the mechanical properties of polyesters and polyamides.

Future Directions and Research Gaps

Unexplored Reactivity

Further studies are needed to explore:

  • Photochemical Reactions: Potential for [2+2] cycloadditions under UV light.

  • Bioconjugation: Attachment to biomolecules for targeted drug delivery.

Computational Modeling

Density functional theory (DFT) calculations could predict regioselectivity in electrophilic substitutions, reducing experimental trial-and-error .

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